3-Bromo-5-(trifluoromethyl)toluene

Vue d'ensemble

Description

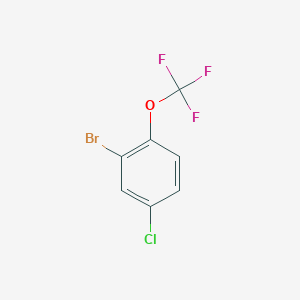

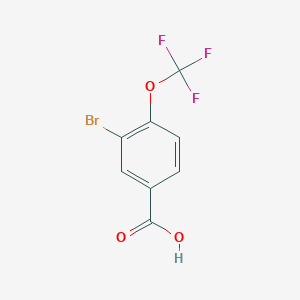

3-Bromo-5-(trifluoromethyl)toluene is a brominated aromatic compound with a trifluoromethyl group attached to the benzene ring. It is a versatile starting material in organometallic synthesis due to the presence of both bromine and trifluoromethyl groups, which can undergo various chemical transformations. The compound's structure allows for selective preparation and further reactions to create complex molecules for different applications in chemistry.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated compounds has been demonstrated in various studies. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to the formation of synthetically useful organometallic intermediates . This showcases the potential methods that could be adapted for the synthesis of 3-Bromo-5-(trifluoromethyl)toluene.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-5-(trifluoromethyl)toluene has been studied using X-ray diffraction. For example, trimethylplatinum bromide crystallizes from toluene, showing a cubane-type structure, which provides insights into the possible geometries and interactions of brominated toluene derivatives . This information can be useful in predicting the molecular structure and reactivity of 3-Bromo-5-(trifluoromethyl)toluene.

Chemical Reactions Analysis

Brominated and trifluoromethylated compounds participate in various chemical reactions. The presence of a bromine atom allows for nucleophilic substitution reactions, as seen in the study of vinylic substitution of dibromo-difluoroethylene compounds . Additionally, the trifluoromethyl group can be a key moiety in the synthesis of fluorinated heterocycles and aliphatic compounds, as demonstrated with 3-bromo-1,1,1-trifluoroacetone . These studies provide a foundation for understanding the types of chemical reactions that 3-Bromo-5-(trifluoromethyl)toluene could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-5-(trifluoromethyl)toluene can be inferred from related compounds. For example, the solubility of organoplatinum compounds in toluene and the crystallization behavior of bismuth compounds from toluene suggest that 3-Bromo-5-(trifluoromethyl)toluene may have similar solubility characteristics. The high regioregularity and molecular weight achieved in the polycondensation of 2-bromo-3-hexylthiophene indicate that the bromine and trifluoromethyl groups in 3-Bromo-5-(trifluoromethyl)toluene could also impart significant properties to polymers derived from it.

Applications De Recherche Scientifique

-

Agrochemical and Pharmaceutical Industries

- Summary of the Application : 3-Bromo-5-(trifluoromethyl)toluene is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests .

- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that various methods of synthesizing 2,3,5-DCTF, a derivative of trifluoromethylpyridine (TFMP), have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Impurity Profiling in Pharmaceutical Development

- Summary of the Application : 3-Bromo-5-(trifluoromethyl)toluene is used for impurity profiling in the drug development process .

- Methods of Application : A liquid chromatography (LC) – solid-phase extraction (SPE) / nuclear magnetic resonance (NMR) methodology with cryoprobe is used for identification and structural characterization of unknown impurities in 3-bromo-5-(trifluoromethyl)aniline .

- Results or Outcomes : The structures of the unknown impurities were determined by detailed inspection of NMR spectra and by mass spectrometric (MS) analysis .

-

Specialty Solvent in Organic Synthesis

- Summary of the Application : Trifluorotoluene, an organic compound with the formula of C6H5CF3, is used as a specialty solvent in organic synthesis . It is also an intermediate in the production of pesticides and pharmaceuticals .

- Methods of Application : For small-scale laboratory preparations, trifluorotoluene is synthesized by coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .

-

Low Toxicity Alternative to Dichloromethane

- Summary of the Application : According to Ogawa and Curran, trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .

- Methods of Application : As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDAIYLXHTGIUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607549 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)toluene | |

CAS RN |

86845-28-5 | |

| Record name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)